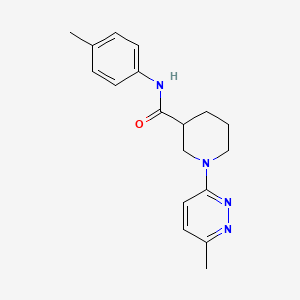

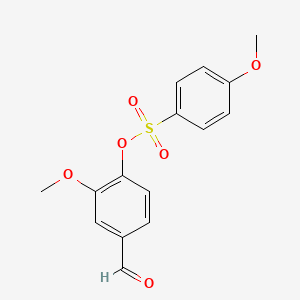

![molecular formula C17H14N4O2S2 B2815856 N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide CAS No. 1797903-09-3](/img/structure/B2815856.png)

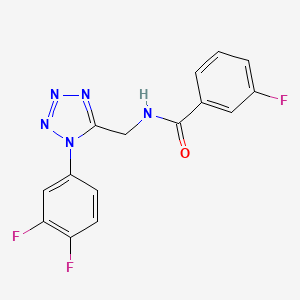

N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)-2-phenylthiazole-4-carboxamide” is a small molecule that belongs to the class of organic compounds known as n-acetylarylamines . These are acetamides where one or more amide hydrogens is substituted by an aryl group .

Molecular Structure Analysis

The molecular formula of the compound is C9H11N3O2S . It has an average mass of 225.268 Da and a monoisotopic mass of 225.057197301 Da .Physical and Chemical Properties Analysis

The compound has a molecular formula of C9H11N3O2S . It has an average mass of 225.268 Da and a monoisotopic mass of 225.057197301 Da .Applications De Recherche Scientifique

Synthesis and Chemical Properties

The compound of interest is part of a broader class of thiazole derivatives, known for their diverse chemical reactivity and utility in synthesizing novel heterocyclic compounds. One study detailed a facile synthesis method for condensed 4-aminothiazole derivatives using α-bromolactams and thioamides, highlighting the versatility of thiazole compounds in constructing complex heterocyclic structures (O. Uchikawa & T. Aono, 1994). Similarly, microwave-assisted synthesis techniques have been developed to efficiently produce N-(4-phenylthiazol-2-yl)-substituted heterocycles, demonstrating the compound's relevance in synthesizing bioactive molecules (Emmanuel Deau et al., 2014).

Biological Activities and Applications

The thiazole scaffold is instrumental in designing novel pharmaceuticals and agrochemicals due to its biological significance. Studies on derivatives structurally related to the compound have shown promising antibacterial and antifungal activities. For instance, 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones were identified as a novel class of antibacterial agents, indicating the potential of thiazole derivatives in combating microbial resistance (M. Palkar et al., 2017). Another study synthesized thiazole-5-carboxamide derivatives, underscoring the extensive antimicrobial screening and highlighting the thiazole core's importance in developing new antimicrobials (P. Mhaske et al., 2011).

Anticancer Potential

Research into thiazole derivatives has also extended into the oncology field, where novel compounds exhibit significant anticancer activities. The creation of thiazole and 1,3,4-thiadiazole derivatives incorporating the thiazole moiety has led to the identification of potent anticancer agents, showcasing the compound's utility in medicinal chemistry and drug design (S. M. Gomha et al., 2017).

Mécanisme D'action

Target of Action

The primary target of this compound is the Serine/threonine-protein kinase Chk1 . This protein plays a crucial role in cell cycle regulation, particularly in response to DNA damage.

Biochemical Pathways

The compound’s action on Chk1 can affect several biochemical pathways, particularly those involved in cell cycle regulation and DNA damage response . By inhibiting Chk1, the compound could disrupt these pathways, leading to various downstream effects such as cell cycle arrest or apoptosis.

Result of Action

The molecular and cellular effects of the compound’s action would largely depend on the context in which it is used. For instance, in cancer cells with high levels of DNA damage, inhibition of Chk1 could lead to cell death . .

Orientations Futures

Propriétés

IUPAC Name |

N-(4-oxo-5,6,7,8-tetrahydro-[1,3]thiazolo[5,4-c]azepin-2-yl)-2-phenyl-1,3-thiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4O2S2/c22-14(12-9-24-16(19-12)10-5-2-1-3-6-10)21-17-20-11-7-4-8-18-15(23)13(11)25-17/h1-3,5-6,9H,4,7-8H2,(H,18,23)(H,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLNDJPZFORBKRI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=O)NC1)SC(=N2)NC(=O)C3=CSC(=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

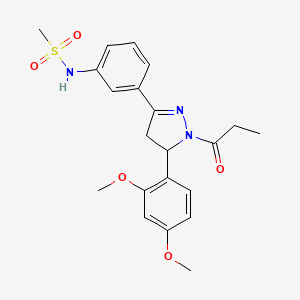

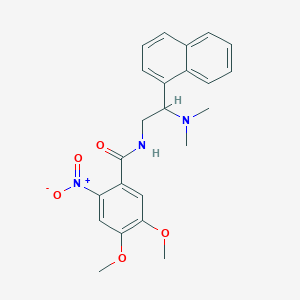

![6-((3-(3-bromo-4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2815783.png)

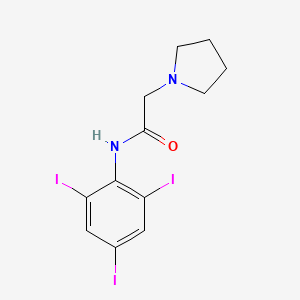

![2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-[3-(methylthio)phenyl]acetamide](/img/structure/B2815784.png)

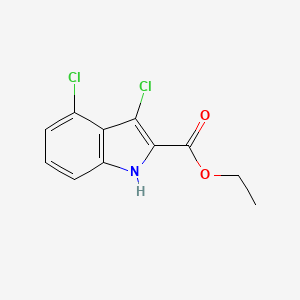

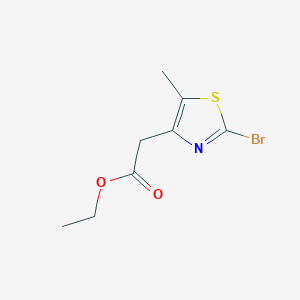

![1-[2-(Trifluoromethoxy)phenyl]cyclobutane-1-carboxylic acid](/img/structure/B2815787.png)

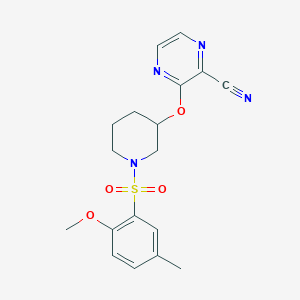

![3-(4-chlorobenzenesulfonyl)-6-ethoxy-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2815789.png)

![N-benzyl-4-(4-cyano-5-{[(4-fluorophenyl)methyl]amino}-1,3-oxazol-2-yl)-N-methylbenzene-1-sulfonamide](/img/structure/B2815795.png)